molecular formula C14H10N2O6S B11077945 Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate

Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate

Cat. No.: B11077945
M. Wt: 334.31 g/mol
InChI Key: DBXRYSZCLCCBHH-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate: is an organic compound with the molecular formula C14H10N2O6S. This compound is characterized by the presence of a benzoate ester group, a dinitrophenyl group, and a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate typically involves the reaction of methyl 2-mercaptobenzoate with 2,4-dinitrochlorobenzene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds. It serves as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, especially those involving sulfhydryl groups. It can also be used in the development of diagnostic assays.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with sulfhydryl groups in proteins, potentially inhibiting enzyme activity. The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

  • Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate
  • Methyl 2-[(2,4-dichlorophenyl)sulfanyl]benzoate
  • Methyl 2-[(2,4-dinitrophenyl)thio]benzoate

Comparison:

  • Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate has a similar structure but with only one nitro group, which may result in different reactivity and applications.
  • Methyl 2-[(2,4-dichlorophenyl)sulfanyl]benzoate contains chlorine atoms instead of nitro groups, which can significantly alter its chemical properties and reactivity.
  • Methyl 2-[(2,4-dinitrophenyl)thio]benzoate is closely related but differs in the positioning of the sulfur atom, which can affect its chemical behavior and applications.

Conclusion

Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions, making it valuable in organic synthesis, biological studies, and industrial applications. Understanding its preparation, reactivity, and mechanism of action can further enhance its utility in various fields.

Properties

IUPAC Name

methyl 2-(2,4-dinitrophenyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S/c1-22-14(17)10-4-2-3-5-12(10)23-13-7-6-9(15(18)19)8-11(13)16(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXRYSZCLCCBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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